molecular formula C20H23BrN2O3 B2924614 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941964-52-9

2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2924614
CAS No.: 941964-52-9
M. Wt: 419.319
InChI Key: OYYFKDQERNFVMC-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a brominated benzamide derivative characterized by a morpholinoethylamine side chain and a 3-methoxyphenyl substituent. Its structural complexity arises from the combination of a bromobenzamide core, a morpholine ring (imparting conformational flexibility and solubility), and a 3-methoxy group on the phenyl ring (influencing electronic properties) .

Properties

IUPAC Name

2-bromo-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-25-16-6-4-5-15(13-16)19(23-9-11-26-12-10-23)14-22-20(24)17-7-2-3-8-18(17)21/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFKDQERNFVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor benzamide compound, followed by the introduction of the methoxyphenyl and morpholinoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Scientific Research Applications of 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound belonging to the benzamide class. It features a bromine atom, a methoxyphenyl group, and a morpholinoethyl group attached to the benzamide core. This compound is used in scientific research across chemistry, biology, medicine, and industry.

Overview

2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a chemical building block that facilitates the synthesis of complex molecules and serves as a reagent in organic synthesis. Research suggests it possesses biological activities, such as antimicrobial and anticancer properties. It is also relevant in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Chemical Reactions

2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo several types of chemical reactions:

  • Oxidation Oxidation can form oxides or quinones, often using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can replace the bromine atom with a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4).
  • Substitution The bromine atom can be substituted with nucleophiles like amines or thiols, using reagents such as sodium azide (NaN3NaN_3) or thiourea (NH2CSNH2NH_2CSNH_2) under mild conditions.

The compound's biological activity is attributed to its interaction with molecular targets, potentially inhibiting enzymes involved in cell proliferation, which may lead to anticancer effects. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways.

Anticancer Properties

Studies indicate that similar compounds exhibit cytotoxic effects against cancer cell lines and can induce S-phase arrest in cancer cells, halting the proliferation of malignant cells. 2-benzoylaminobenzamide derivatives, for example, are investigated as Bcl-3 inhibitors for cancer treatment, including leukemias, lymphomas, and solid tumors . Disrupting Bcl-3 function can inhibit NF-κB activation, reducing cell migration and proliferation .

Antimicrobial Activity

This compound has demonstrated effectiveness against various pathogens, possibly by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Halogenated Benzamides

2-Bromo-N-(3-Fluorophenyl)Benzamide (CAS: 349125-81-1) Key Differences: Replaces the morpholinoethyl-3-methoxyphenyl group with a 3-fluorophenyl substituent. Impact: The fluorine atom’s electron-withdrawing nature enhances electrophilic reactivity compared to the methoxy group’s electron-donating effect in the target compound. This alters solubility and binding affinity in biological systems .

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide

  • Key Differences : Features a trifluoropropoxy group and halogenated aryl ring.
  • Impact : Increased lipophilicity due to trifluoromethyl groups enhances membrane permeability but reduces aqueous solubility. The chloro and fluoro substituents may improve target selectivity in enzyme inhibition .

Morpholinoethyl-Containing Derivatives

2-(Morpholino)-2-Bromo-N-(Quinolin-8-yl)Benzamide (3k) Key Differences: Substitutes the 3-methoxyphenyl group with a quinoline ring. The synthesis yield (69%) is comparable to methods used for the target compound, suggesting similar scalability .

N-Hydroxy-4-(4-(2-(3-Methoxyphenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzamide (D11) Key Differences: Incorporates a quinoline-carbonyl-piperazine scaffold alongside the 3-methoxyphenyl group. NMR data (δH 7.2–8.5 ppm for aromatic protons) indicate strong deshielding effects due to conjugation with the quinoline system .

Methoxy-Substituted Benzamides

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B) Key Differences: Uses a dimethoxyphenethyl group instead of morpholinoethyl-3-methoxyphenyl. Melting point (90°C) is lower than brominated analogs due to reduced molecular symmetry .

Physicochemical and Spectroscopic Properties

NMR Data Insights

  • Target Compound: Expected $^{1}\text{H}$ NMR signals for the morpholinoethyl group (δ 2.5–3.5 ppm) and 3-methoxyphenyl aromatic protons (δ 6.7–7.1 ppm).
  • D11: Aromatic protons resonate at δ 7.2–8.5 ppm due to quinoline’s electron-deficient ring, contrasting with the target compound’s shielded methoxyphenyl protons .

Melting Points and Solubility

  • Brominated derivatives generally exhibit higher melting points (>100°C) due to halogen-induced crystallinity.
  • Morpholinoethyl groups improve solubility in polar solvents (e.g., acetone, DMSO) compared to purely aromatic analogs .

Table 1: Comparison of Key Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Yield Notable Properties Reference
2-Bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide C₂₀H₂₁BrN₂O₃ 417.30 3-Methoxyphenyl, morpholinoethyl N/A High polarity, moderate solubility
2-(Morpholino)-2-bromo-N-(quinolin-8-yl)benzamide (3k) C₂₀H₁₈BrN₃O₂ 412.28 Quinoline, morpholinoethyl N/A 69% yield, π-π stacking potential
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 3,4-Dimethoxyphenethyl 90°C Antioxidant activity
2-Bromo-N-(3-fluorophenyl)benzamide C₁₃H₉BrFNO 294.14 3-Fluorophenyl N/A Enhanced reactivity

Biological Activity

2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The compound's mechanism of action involves binding to receptors or enzymes, modulating their activity, and thus influencing various biological pathways.

Anticancer Properties

  • Cytotoxicity : Studies have shown that compounds similar to 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, related benzamide compounds demonstrated potent cytotoxicities against Molt-3 leukemia cells with IC50 values under 6.5 μM .
  • Cell Cycle Arrest : Some derivatives have been reported to induce S-phase arrest in cancer cells, which is crucial for halting the proliferation of malignant cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various pathogens. The exact mechanisms are still under investigation, but it is hypothesized that it may disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways essential for bacterial survival.

Structure-Activity Relationships (SAR)

The biological activity of 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can be influenced by structural modifications. For example:

  • Substituents : The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly affect the compound's potency against cancer and microbial targets.
  • Morpholine Ring : The morpholine moiety contributes to the compound's ability to interact with biological targets, enhancing its bioavailability and efficacy.

Study on Anticancer Activity

A study highlighted the synthesis and evaluation of related benzamide compounds, which demonstrated significant antiproliferative activity against a panel of human cancer cell lines. Compounds were screened for their ability to induce apoptosis and inhibit cell cycle progression, revealing promising candidates for further development .

Antimicrobial Evaluation

Research focusing on related compounds indicated effective antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MIC) were determined, showcasing the potential of these compounds as therapeutic agents against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathway/Cell LineIC50 ValueReference
AnticancerMolt-3 leukemia cells<6.5 μM
AntimicrobialMycobacterium tuberculosis25 μg/mL
CytotoxicityVarious cancer cell linesVaries

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